
3-cyclopropyl-2-methylpropanal
Vue d'ensemble
Description
Applications De Recherche Scientifique
Cyclopropanation of Nonactivated Alkenes
Research by Brunner, Elmer, and Schröder (2011) in the European Journal of Organic Chemistry outlines a process for cyclopropanation of nonactivated alkenes using triisobutylaluminum in dibromomethane. This method is catalyzed by FeCl3 and allows the synthesis of flavor and fragrance compounds, potentially applicable in the production of compounds like 3-cyclopropyl-2-methylpropanal (Brunner, Elmer, & Schröder, 2011).
Asymmetric Hydrogenation
Nakagawa, Sugimura, and Tai (1997) in Chemistry Letters discuss the enantio-differentiating hydrogenation of methyl 3-cyclopropyl-3-oxopropanoate using a tartaric acid modified Raney nickel catalyst. This process achieves optical purity above 98%, highlighting a method for producing enantiomerically pure derivatives of 3-cyclopropyl compounds (Nakagawa, Sugimura, & Tai, 1997).
Lewis Acid-Catalyzed Ring-Opening
Lifchits and Charette (2008) in Organic Letters present a method for the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This process is significant for maintaining enantiomeric purity and has applications in the synthesis of serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Tropospheric Chemistry of 2-hydroxy-2-methylpropanal
Carrasco, Doussin, Picquet-Varrault, and Carlier (2006) in Atmospheric Environment investigate the tropospheric degradation of 2-hydroxy-2-methylpropanal, a photo-oxidation product of 2-methyl-3-buten-2-ol. This study is relevant for understanding atmospheric reactions and transformations of related compounds (Carrasco et al., 2006).
Self-Assembled Monolayers on Gold
Park, Smith, and Lee (2004) in Langmuir discuss the generation of self-assembled monolayers on gold using 2-alkyl-2-methylpropane-1,3-dithiol derivatives. This research has potential applications in nanotechnology and materials science, especially for compounds structurally similar to this compound (Park, Smith, & Lee, 2004).
Orientations Futures
Cyclopropane-containing compounds have been a topic of interest in organic chemistry due to their unique chemical properties . Future research could focus on developing specific synthesis methods for 3-cyclopropyl-2-methylpropanal, studying its chemical reactions, and exploring its potential applications. Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins have been reported, which could be a potential area of exploration for this compound .
Mécanisme D'action
Target of Action
Similar compounds, such as 2-cyclopropylmethylenepropanal, have been shown to interact with the enzyme renin . Renin plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body.
Mode of Action
The slightly positive carbon atom in the aldehyde group, caused by the electronegative oxygen atom, is susceptible to attacks by nucleophiles, making an aldehyde relatively reactive .
Biochemical Pathways
Branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, are known to be important flavor compounds in many food products, both fermented and non-fermented (heat-treated) products . The production and degradation of these aldehydes from amino acids have been described and reviewed extensively in literature .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the stability and reactivity of 3-cyclopropyl-2-methylpropanal. For instance, heat-induced Strecker degradation of amino groups with reducing sugar moieties can lead to the formation of branched-chain aldehydes .
Analyse Biochimique
Biochemical Properties
It is known that branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, play important roles in many biochemical reactions . These aldehydes are key flavor compounds in many food products, both fermented and non-fermented (heat-treated) products . The production and degradation of these aldehydes from amino acids have been described and reviewed extensively in the literature .
Cellular Effects
It is known that aldehydes can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that aldehydes can interact with biomolecules, leading to changes in gene expression . For example, propanal, a related compound, undergoes decomposition through several unimolecular reactions to form various products .
Temporal Effects in Laboratory Settings
It is known that the concentration of Strecker aldehydes, which include 2-methyl propanal and 3-methyl butanal, can increase over time under certain conditions .
Dosage Effects in Animal Models
The effects of 3-cyclopropyl-2-methylpropanal at different dosages in animal models have not been studied. Animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .
Metabolic Pathways
It is known that cyclopropyl groups can be used advantageously to diminish oxidative metabolism in some circumstances .
Transport and Distribution
It is known that the concentration of Strecker aldehydes can increase more quickly after transport and storage simulation in certain conditions .
Subcellular Localization
Predicting the subcellular localization of molecules is an active area of research, and tools such as SLPred and DeepLoc 2.0 have been developed to predict multi-label subcellular localization using protein language models.
Propriétés
IUPAC Name |
3-cyclopropyl-2-methylpropanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6(5-8)4-7-2-3-7/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQCSSAEKDLHCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B6615413.png)

![2-{4-[(6-aminopyridin-3-yl)methyl]piperazin-1-yl}ethan-1-ol](/img/structure/B6615428.png)
![1-[4-(trifluoromethyl)phenyl]piperidine-3-carbaldehyde](/img/structure/B6615433.png)
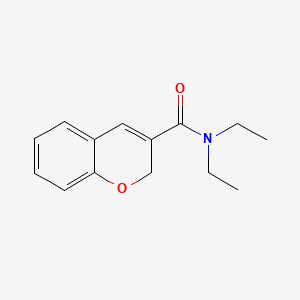
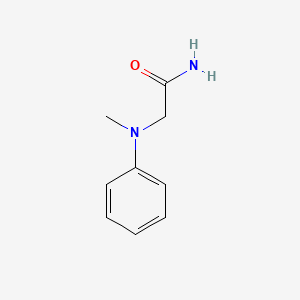
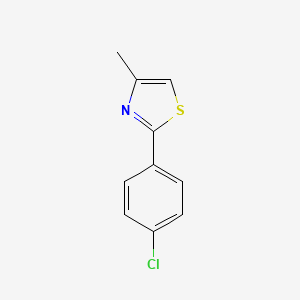
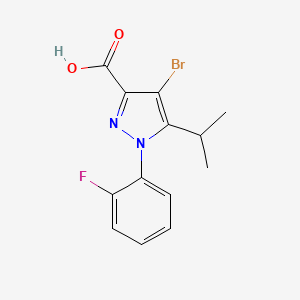
![3-(4-methylphenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6615456.png)
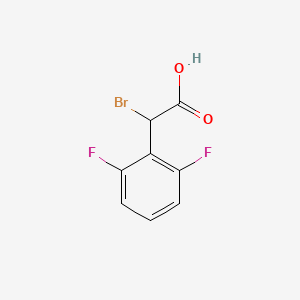
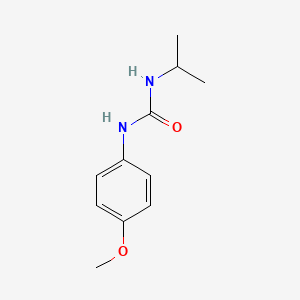
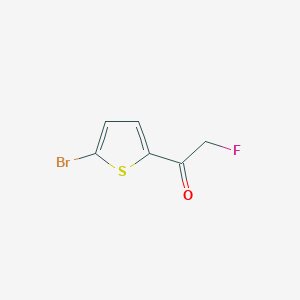

![6-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6615503.png)